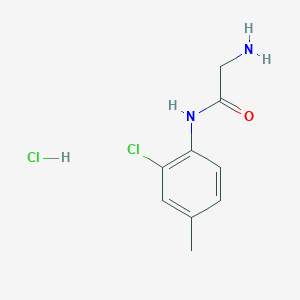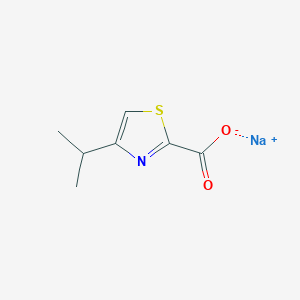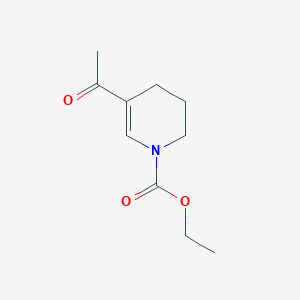![molecular formula C15H21NO3 B1519597 Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate CAS No. 1096353-39-7](/img/structure/B1519597.png)
Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate
Overview
Description
“Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate” is a chemical compound with the CAS Number: 1096353-39-7 . It has a molecular weight of 263.34 . The IUPAC name for this compound is “methyl 4-[(4-methoxy-1-piperidinyl)methyl]benzoate” and its InChI Code is "1S/C15H21NO3/c1-18-14-7-9-16(10-8-14)11-12-3-5-13(6-4-12)15(17)19-2/h3-6,14H,7-11H2,1-2H3" .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21NO3 . The InChI key for this compound is RGOBTRIQZSBWBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Photopolymerization Initiators : Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate has been studied for its role in photopolymerization processes. Guillaneuf et al. (2010) described a compound similar to this compound, which decomposes under UV irradiation to generate radicals, thus initiating polymerization processes. This highlights its potential application in materials science and polymer chemistry (Guillaneuf et al., 2010).
Reduction Studies on Catalysts : In a study by King and Strojny (1982), the reduction of methyl benzoate, a closely related compound, on Y2O3 catalysts was explored. This research provided insights into the role of such compounds in catalysis and their interaction with hydrogen (King & Strojny, 1982).
Photophysical Properties : The photophysical properties of methyl benzoate derivatives have been extensively studied. Kim et al. (2021) synthesized derivatives of methyl benzoate and investigated their luminescence properties in various solvents, contributing to the understanding of their applications in luminescence and photonics (Kim et al., 2021).
Synthesis of Biologically Active Compounds : Lou Hong-xiang (2012) synthesized methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, which are natural products with various biological activities. This showcases its relevance in the synthesis of biologically active compounds (Lou Hong-xiang, 2012).
Biobased Terephthalic Acid Precursors : Pacheco et al. (2015) identified the main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, a reaction pathway for the production of biobased terephthalic acid precursors. This study contributes to the development of renewable resources in chemical manufacturing (Pacheco et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-14-7-9-16(10-8-14)11-12-3-5-13(6-4-12)15(17)19-2/h3-6,14H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBTRIQZSBWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)




![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)




![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)